5-Phenyl-1,10-phenanthroline

Übersicht

Beschreibung

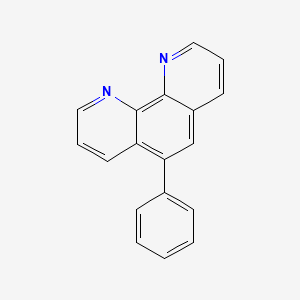

5-Phenyl-1,10-phenanthroline is an organic compound with the molecular formula C18H12N2. It is a derivative of 1,10-phenanthroline, where a phenyl group is attached to the fifth position of the phenanthroline ring. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1,10-phenanthroline typically involves the Skraup reaction, where glycerol is dehydrated to form acrolein, which then condenses with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent like nitrobenzene . The phenyl group is introduced through a subsequent Friedel-Crafts acylation reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Phenyl-1,10-phenanthroline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenanthroline-5,6-dione derivatives.

Reduction: Reduction reactions can yield dihydrophenanthroline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the phenanthroline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.

Major Products: The major products formed from these reactions include various substituted phenanthroline derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

Metal Complexation

5-Phenyl-1,10-phenanthroline serves as an effective bidentate ligand in coordination chemistry. Its ability to form stable complexes with various metal ions makes it valuable in synthesizing metal complexes that exhibit interesting catalytic and photophysical properties. These complexes are often utilized in areas such as:

- Catalysis : Metal complexes of this compound have shown promise as catalysts in various chemical reactions due to their ability to stabilize reactive intermediates .

- Electroluminescent Devices : The compound's derivatives are explored for use in organic light-emitting diodes (OLEDs) and other electroluminescent materials due to their favorable electronic properties .

| Application Area | Description |

|---|---|

| Catalysis | Acts as a ligand for metal complexes in reactions. |

| Electroluminescence | Used in OLEDs and other light-emitting devices. |

Biological Applications

Chemical Nuclease Activity

Research has demonstrated that the copper complex of this compound exhibits chemical nuclease activity. This property allows it to facilitate the cleavage of nucleic acids, making it useful in molecular biology for probing DNA structures and dynamics . The compound can detect intermediates during transcription initiation by RNA polymerase in E. coli, highlighting its potential in genetic studies.

Anticancer Properties

this compound has been investigated for its anticancer activities. Studies indicate that it can inhibit the growth of various cancer cell lines by interfering with critical cellular processes:

- Mechanism of Action : The compound interacts with tubulin at the colchicine binding site, disrupting microtubule dynamics essential for cell division. In vitro studies have shown significant antiproliferative effects against several cancer cell lines .

| Cancer Cell Line | Inhibition Concentration (GI50) |

|---|---|

| Multiple cell lines | Values range from 0.296 to 250 μM |

Photodynamic Therapy

The compound's derivatives are also being explored as potential agents in photodynamic therapy (PDT). Due to their ability to generate reactive oxygen species upon light activation, these compounds can selectively target and destroy cancer cells while minimizing damage to surrounding healthy tissues .

Sensors and Analytical Chemistry

This compound is utilized in the development of sensors for detecting metal ions and small molecules. Its ability to form specific complexes with various analytes allows for sensitive detection methods applicable in environmental monitoring and clinical diagnostics .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer potential of this compound derivatives, researchers synthesized several analogs and tested their efficacy against a panel of human cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to the parent compound, suggesting structural modifications could lead to improved therapeutic agents .

Case Study 2: Nuclease Activity Investigation

A study focused on the nuclease activity of the copper complex of this compound revealed its ability to cleave DNA at specific sites influenced by conformational changes during transcription initiation. This finding underscores its utility in studying gene expression mechanisms and developing tools for genetic engineering .

Wirkmechanismus

The mechanism of action of 5-Phenyl-1,10-phenanthroline involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can modulate various biochemical pathways. For example, in biological systems, it can inhibit metalloenzymes by binding to their active sites, thereby affecting cellular processes . The molecular targets include metallo-beta-lactamases and other metal-dependent proteins .

Vergleich Mit ähnlichen Verbindungen

1,10-Phenanthroline: The parent compound, known for its strong chelating properties.

2,2’-Bipyridine: Another bidentate ligand with similar coordination chemistry properties.

Ferroin: A well-known complex of 1,10-phenanthroline with iron, used as a redox indicator.

Uniqueness: 5-Phenyl-1,10-phenanthroline is unique due to the presence of the phenyl group, which enhances its hydrophobicity and allows for additional functionalization. This makes it more versatile in forming complexes with a broader range of metal ions and in various applications compared to its parent compound .

Biologische Aktivität

5-Phenyl-1,10-phenanthroline (5-phi) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of microbiology and biochemistry. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is a derivative of 1,10-phenanthroline, which is known for its ability to chelate metal ions. The compound's biological activity is significantly influenced by its interactions with metal ions, particularly copper. The copper complex of 5-phi exhibits notable nuclease activity, which has been shown to affect DNA conformational changes during transcription processes in Escherichia coli.

Nuclease Activity

The nuclease activity of the copper complex (5-phi-Cu) allows it to cleave DNA at specific sites, which can be leveraged for therapeutic applications. Research indicates that this compound can detect intermediates in transcription initiation by E. coli RNA polymerase, suggesting a role in gene regulation and potential use in gene therapy .

Antimycobacterial Activity

Recent studies have highlighted the compound's potential against drug-resistant strains of Mycobacterium tuberculosis. A phenotypic whole-cell screen identified 5-nitro-1,10-phenanthroline (5NP), a related compound, as effective against M. tuberculosis, exhibiting a dual mechanism of action: direct inhibition of mycolic acid biosynthesis and modulation of host immune responses to enhance bacterial clearance . This suggests that 5-phi may share similar properties due to structural similarities.

Study 1: Nuclease Activity Evaluation

In a study evaluating the nuclease activity of 5-phi-Cu, researchers demonstrated that the compound could induce conformational changes in DNA during transcription initiation. The study provided evidence that the copper complex could cleave DNA strands at specific sites, which was crucial for understanding its mechanism in gene regulation .

Study 2: Antimycobacterial Properties

A comprehensive study on 5-nitro-1,10-phenanthroline revealed that it effectively induced autophagy in macrophages infected with M. tuberculosis. This finding emphasizes the potential for 5-phi and its derivatives to act not only as direct antimicrobial agents but also as modulators of host immune responses .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-phenyl-1,10-phenanthroline and its derivatives?

- Methodology : this compound is synthesized via substitution reactions on 4,7-dichloro-1,10-phenanthroline derivatives. For example, reacting 4,7-dichloro precursors with amines (e.g., pyrrolidine, phenothiazine) under optimized conditions yields substituted products. Yields depend on substituent positions (C2, C5, C9) and amine nucleophilicity. Higher yields (>90%) are achieved with electron-deficient amines like phenothiazine . Alternative routes involve Skraup reactions starting from o-nitroaniline for symmetric derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology : Use a combination of:

- Elemental analysis to confirm stoichiometry.

- FTIR spectroscopy to identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹).

- Mass spectrometry (e.g., FAB-MS) to observe fragmentation patterns (e.g., loss of chloride/bromide substituents first) .

- UV-Vis spectroscopy to study π→π* transitions in the phenanthroline backbone .

Q. How is this compound utilized in metal coordination studies?

- Methodology : The compound acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Fe²⁺). For iron quantification, it forms a red-colored [Fe(phen)₃]²⁺ complex detectable at 510 nm. Experimental variables (reagent concentration, heating time/temperature) are optimized via factorial designs .

Q. What substituent effects are observed at the 5-position of 1,10-phenanthroline derivatives?

- Methodology : Substituents at C5 (e.g., phenyl, nitro, bromo) alter electronic properties. For example, a phenyl group increases steric bulk and π-conjugation, affecting redox potentials and ligand-metal charge transfer (LMCT) efficiency. Comparative studies using cyclic voltammetry and UV-Vis spectroscopy reveal these trends .

Advanced Research Questions

Q. How does the 5-phenyl substituent influence the electrochemical behavior of 1,10-phenanthroline derivatives?

- Methodology : Cyclic voltammetry in non-aqueous solvents (e.g., acetonitrile) shows that electron-withdrawing groups (e.g., NO₂ at C5) shift reduction potentials cathodically, while electron-donating groups (e.g., CH₃) have the opposite effect. The phenyl group stabilizes oxidized states via resonance, as evidenced by differential pulse voltammetry .

Q. What role does this compound play in DNA-protein interaction studies?

- Methodology : In footprinting assays, this compound-Cu²⁺ complexes cleave DNA at sites unprotected by bound proteins (e.g., cI repressor). Reaction conditions (200 µM phenanthroline, 45 µM Cu²⁺, 30 min incubation) induce strand breaks detectable via gel electrophoresis. This identifies conformational changes in DNA upon protein binding .

Q. How can computational methods validate experimental thermochemical data for this compound?

- Methodology : Density functional theory (DFT) calculates enthalpy of fusion (ΔHₓ) and heat capacity (Cp), which are compared to experimental DSC data. For example, Bonicelli et al. (2007) reported ΔHₓ = 391.1 J/g for anhydrous 1,10-phenanthroline; deviations <5% validate computational models .

Q. What challenges arise in substitution reactions of 4,7-dichloro-1,10-phenanthroline derivatives?

- Methodology : Steric hindrance from C2/C9 substituents (e.g., CH₃) reduces amine accessibility to C4/C7 positions. Optimizing solvent polarity (e.g., DMF vs. THF) and reaction temperature (80–120°C) improves yields. For example, 5-fluoro-4,7-di(phenothiazinyl)-phenanthroline achieves 96% yield in DMF at 100°C .

Q. How is this compound integrated into luminescent metal complexes?

- Methodology : Ru(II) complexes with this compound (e.g., [Ru(bpy)₂(phenPh)]²⁺) exhibit enhanced luminescence due to extended π-conjugation. Synthesis involves refluxing RuCl₃ with ligands in ethylene glycol, followed by purification via size-exclusion chromatography. Emission spectra (λem ~610 nm) quantify oxygen sensitivity .

Q. What thermal stability considerations apply to this compound in material science?

- Methodology : Thermogravimetric analysis (TGA) shows decomposition onset at ~275°C for anhydrous derivatives. Melting points (114–117°C) and Cp values are critical for designing heat-resistant ligands in catalysis. Data cross-referenced with computational models ensure accuracy .

Q. Tables

Table 1 : Key Synthetic Yields for 5-Substituted Phenanthroline Derivatives

| Substituent at C5 | Amine Used | Yield (%) | Reference |

|---|---|---|---|

| Phenyl | Phenothiazine | 96 | |

| Bromo | Pyrrolidine | 51 | |

| Nitro | Carbazole | 89 |

Table 2 : Electrochemical Data for Selected Derivatives

| Compound | E₁/₂ (V vs. Ag/AgCl) | Technique | Reference |

|---|---|---|---|

| This compound | -1.25 | Cyclic Voltammetry | |

| 5-Nitro-1,10-phenanthroline | -0.98 | DPV |

Eigenschaften

IUPAC Name |

5-phenyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2/c1-2-6-13(7-3-1)16-12-14-8-4-10-19-17(14)18-15(16)9-5-11-20-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEQHUHZBMUJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=NC3=C4C(=C2)C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064127 | |

| Record name | 1,10-Phenanthroline, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6153-89-5 | |

| Record name | 5-Phenyl-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6153-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-1,10-phenanthroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline, 5-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.